molecular formula C7H16ClNO2 B6182351 [(2,2-dimethyl-1,3-dioxolan-4-yl)methyl](methyl)amine hydrochloride CAS No. 2613383-57-4

[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl](methyl)amine hydrochloride

Cat. No.: B6182351
CAS No.: 2613383-57-4
M. Wt: 181.7
InChI Key:
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Description

(2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of 1,3-dioxolane, a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2,2-dimethyl-1,3-dioxolane-4-methanol

    Reagent: Methylamine

    Reaction Conditions: The reaction is usually performed in an organic solvent such as methanol or ethanol, under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of (2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride can be scaled up by using larger reactors and continuous flow systems. The reaction parameters such as temperature, pressure, and concentration of reactants are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or other amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of materials such as polymers and resins.

Mechanism of Action

The mechanism of action of (2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride can be compared with other similar compounds such as:

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of the target compound.

    2,2-Dimethyl-1,3-dioxolane-4-methanamine: A related amine derivative.

    2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Another derivative with different functional groups.

The uniqueness of (2,2-dimethyl-1,3-dioxolan-4-yl)methylamine hydrochloride lies in its specific structure and reactivity, which make it suitable for a wide range of applications in various fields.

Properties

CAS No.

2613383-57-4

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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